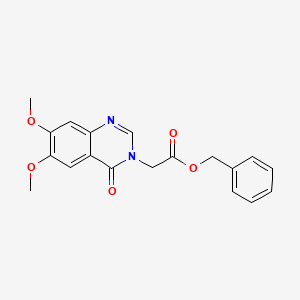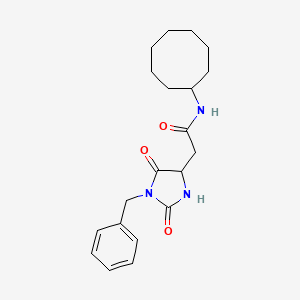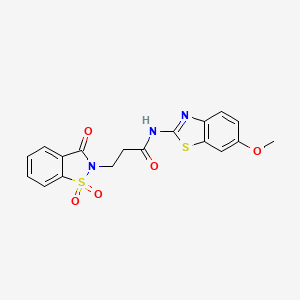
benzyl (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of Methoxy Groups: Methoxylation of the quinazolinone core can be performed using methanol and a suitable catalyst.
Formation of the Benzyl Ester: The final step involves esterification with benzyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxyquinazolinones.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4-oxoquinazoline: A simpler analog without the benzyl ester moiety.
Benzyl (4-oxoquinazolin-3(4H)-yl)acetate: Lacks the methoxy groups.
Quinazolinone Derivatives: A broad class of compounds with varying substituents.
Uniqueness
Benzyl (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate is unique due to the presence of both methoxy groups and the benzyl ester moiety, which may confer distinct chemical and biological properties compared to its analogs.
Conclusion
This compound is a compound with potential applications in various scientific fields. Its synthesis, chemical reactivity, and potential biological activities make it an interesting subject for further research. For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C19H18N2O5 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
benzyl 2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetate |
InChI |
InChI=1S/C19H18N2O5/c1-24-16-8-14-15(9-17(16)25-2)20-12-21(19(14)23)10-18(22)26-11-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
NLMHNKNYUJKPOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11004807.png)
![2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11004808.png)

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B11004816.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[(3R)-2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl]acetamide](/img/structure/B11004823.png)

![N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B11004834.png)
![4-({4-[1-(propan-2-yl)-1H-indol-3-yl]butanoyl}amino)benzamide](/img/structure/B11004858.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylquinoline-4-carboxamide](/img/structure/B11004861.png)

![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methoxypyridin-3-yl)furan-2-carboxamide](/img/structure/B11004869.png)

![ethyl 2-({[4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11004880.png)
![4-phenyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11004890.png)
